2-(Benzyl-(3-furylmethyl)amino)ethanol

Description

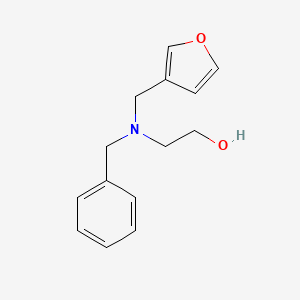

2-(Benzyl-(3-furylmethyl)amino)ethanol is a tertiary amine derivative featuring an ethanolamine backbone substituted with benzyl (C₆H₅CH₂-) and 3-furylmethyl (C₄H₃O-CH₂-) groups. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 239.29 g/mol. The compound combines the polar ethanol group with aromatic (benzyl) and heterocyclic (furan) moieties, imparting unique physicochemical properties.

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-[benzyl(furan-3-ylmethyl)amino]ethanol |

InChI |

InChI=1S/C14H17NO2/c16-8-7-15(11-14-6-9-17-12-14)10-13-4-2-1-3-5-13/h1-6,9,12,16H,7-8,10-11H2 |

InChI Key |

MYWFDOPJSJFFBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCO)CC2=COC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-[Benzyl(phenyl)amino]ethanol (CAS 33905-47-4)

- Structure: C₁₅H₁₇NO, MW 227.30 g/mol.

- Key Differences : Replaces the 3-furylmethyl group with a phenyl ring.

- Properties :

rac N-Benzyl Nebivolol (CAS 929706-85-4)

- Structure: C₂₉H₃₁F₂NO₄, MW 495.56 g/mol.

- Key Differences : Incorporates chromen rings and fluorine atoms, increasing complexity.

- Solubility: Soluble in chlorinated solvents (e.g., chloroform) and methanol, suggesting similar trends for the target compound .

N-Benzyl-N-bis(PEG1-OH) (CAS 119580-47-1)

- Structure: PEG-modified benzylaminoethanol derivative.

- Key Differences : Includes polyethylene glycol (PEG) chains, enhancing hydrophilicity.

- Properties: Applications: Used in PROTACs for drug delivery, emphasizing the versatility of ethanolamine derivatives in medicinal chemistry .

Compounds with Imidazole Sulfonyl Groups ()

- Example: 4-[{2-[Benzyl-(1-methyl-1H-imidazole-4-sulfonyl)-amino]-ethyl}(3-methyl-3H-imidazol-4-ylmethyl)-amino]-benzoic Acid.

- Key Differences : Sulfonyl and imidazole groups introduce strong electron-withdrawing effects.

Physicochemical and Functional Comparisons

Structural and Electronic Effects

Solubility and Stability

- Solubility: The furan oxygen likely increases water solubility relative to purely aromatic analogs (e.g., 2-[benzyl(phenyl)amino]ethanol).

- Stability : Furan rings are prone to oxidation, necessitating stabilization under acidic or oxidative conditions, unlike phenyl-substituted derivatives .

Preparation Methods

Microwave-Assisted Four-Component Coupling

A solvent-free, one-pot method enables the synthesis of structurally related 2-aminomorpholines and diaminoalcohols. For 2-(benzyl-(3-furylmethyl)amino)ethanol analogs, the protocol involves:

-

Reactants : Benzylamine (1 mmol), 3-furylmethylamine (1 mmol), glyoxal (1 mmol), and ethanol (1 mmol).

-

Conditions : Microwave irradiation (300 W, 15 min, 110°C) without solvent.

-

Mechanism : Glyoxal facilitates imine formation, followed by nucleophilic attack from ethanol and amine components.

-

Yield : 30–45% for furyl-containing analogs, with purification via flash chromatography.

Advantages : Rapid reaction time (<30 min), no solvent waste.

Limitations : Moderate yields due to competing side reactions in solvent-free media.

Stepwise Alkylation of Ethanolamine

Benzylation Followed by 3-Furylmethylation

This two-step approach optimizes selectivity for tertiary amine formation:

Step 1: N-Benzylation of Ethanolamine

Step 2: N-(3-Furylmethyl)alkylation

-

Reactants : N-Benzylethanolamine (1 eq), 3-furylmethyl bromide (1.2 eq), K₂CO₃ (1.5 eq).

-

Yield : 68–72% after column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Critical Note : Sequential alkylation avoids quaternary ammonium salt formation. Excess base (K₂CO₃) ensures complete deprotonation of the secondary amine.

Reductive Amination of Ketone Intermediates

Hydrogenation of Imine Precursors

A three-step route via imine intermediates achieves high enantiomeric excess (ee >85%):

-

Imine Formation : React 3-furylmethylamine with benzaldehyde in ethanol (80°C, 3 h).

-

Hydrogenation : H₂ (5–50 bar), Raney Ni (20 wt%), 25°C, 12 h.

-

Ethanolamine Coupling : React resulting benzyl-(3-furylmethyl)amine with ethylene oxide (0°C, 48 h).

Yield : 55–60% overall. Key Advantage : Scalability to >100 g batches.

Boronic Acid-Mediated Coupling

Suzuki-Miyaura-Type Reaction

Adapted from morpholine syntheses, this method uses:

-

Reactants : 3-Furylboronic acid (1 eq), N-benzylethanolamine (1 eq), glyoxal (1 eq).

-

Conditions : Microwave (150°C, 10 min), solvent-free.

Mechanistic Insight : Boronic acid acts as a transient directing group, enhancing regioselectivity at the β-amino alcohol position.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Microwave 4-component | 30–45 | 15 min | Solvent-free, rapid | Moderate yield |

| Stepwise alkylation | 66–94.5 | 18 h | High selectivity | Multi-step purification |

| Reductive amination | 55–60 | 15 h | Scalability | Requires H₂ equipment |

| Boronic acid coupling | 38 | 10 min | Regioselective | Specialized reagents |

Optimization Strategies

Purification Techniques

Catalytic Enhancements

-

Microwave Irradiation : Reduces reaction time by 80% compared to conventional heating.

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (5 mol%) boosts alkylation rates in biphasic systems.

Challenges and Solutions

Regioselectivity in Alkylation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.